molecular formula C11H16ClNO2 B1632118 3-(4-Methoxyphenyl)morpholine hydrochloride CAS No. 1171560-33-0

3-(4-Methoxyphenyl)morpholine hydrochloride

Cat. No.: B1632118
CAS No.: 1171560-33-0
M. Wt: 229.7 g/mol
InChI Key: XQZMRYIDFXCERH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.71 g/mol . It is a morpholine derivative, characterized by the presence of a methoxyphenyl group attached to the morpholine ring. This compound is commonly used in biochemical research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced morpholine compounds, and substituted morpholine derivatives .

Scientific Research Applications

3-(4-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on the specific target it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmorpholine
  • 3-Methylphenylmorpholine
  • 4-Chlorophenylmorpholine

Uniqueness

3-(4-Methoxyphenyl)morpholine hydrochloride is unique due to the presence of the methoxy group, which enhances its chemical reactivity and binding affinity to molecular targets. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZMRYIDFXCERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171560-33-0
Record name 3-(4-methoxyphenyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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